3-Bromo-4-(chloromethyl)-1,2-oxazole
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Overview
Description
3-Bromo-4-(chloromethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the third position and a chloromethyl group at the fourth position on the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(chloromethyl)-1,2-oxazole typically involves the halogenation of a precursor oxazole compound. One common method is the bromination of 4-(chloromethyl)-1,2-oxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chloromethyl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-azido-4-(chloromethyl)-1,2-oxazole or 3-bromo-4-(alkoxymethyl)-1,2-oxazole can be formed.
Oxidation Products: Oxidation can yield compounds like this compound N-oxide.
Reduction Products: Reduction may lead to the formation of 3-bromo-4-(hydroxymethyl)-1,2-oxazole.
Scientific Research Applications
3-Bromo-4-(chloromethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(chloromethyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of reactive bromine and chloromethyl groups allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a chloromethyl group.
4-(Chloromethyl)-1,2-oxazole: Lacks the bromine atom at the third position.
3-Chloro-4-(chloromethyl)-1,2-oxazole: Contains a chlorine atom instead of bromine at the third position.
Uniqueness
3-Bromo-4-(chloromethyl)-1,2-oxazole is unique due to the combination of bromine and chloromethyl groups on the oxazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Properties
Molecular Formula |
C4H3BrClNO |
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Molecular Weight |
196.43 g/mol |
IUPAC Name |
3-bromo-4-(chloromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3BrClNO/c5-4-3(1-6)2-8-7-4/h2H,1H2 |
InChI Key |
CJTJEKKDEVLLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)Br)CCl |
Origin of Product |
United States |
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